molecular formula C15H20N4O B2860699 2,2-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide CAS No. 2034371-87-2

2,2-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide

Cat. No. B2860699
CAS RN: 2034371-87-2
M. Wt: 272.352
InChI Key: QHHXELGXXINBDA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2,2-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide” could not be found in the sources I searched .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-documented. It is known to be soluble in methanol .

Scientific Research Applications

Catalysis and Chemical Reactions

Compounds structurally related to 2,2-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide, such as those containing pyrazole and pyridine rings, have been explored for their catalytic properties. Specifically, complexes derived from pyrazolyl and pyridine ligands have been shown to catalyze the asymmetric transfer hydrogenation of ketones, demonstrating the potential of these compounds in synthetic organic chemistry. This catalytic activity facilitates the conversion of ketones to secondary alcohols under mild conditions, highlighting the utility of these complexes in industrial and laboratory settings for the production of various organic compounds (Magubane et al., 2017).

Material Science and Coordination Chemistry

In material science and coordination chemistry, compounds with pyridine and pyrazole scaffolds have been utilized to synthesize novel metal complexes. These complexes exhibit unique structural characteristics and have been studied for their dimer-monomer equilibria. Research in this area focuses on understanding the molecular structures and reactivity of such complexes, which could be crucial for developing new materials with specific magnetic, electronic, or catalytic properties (Gennari et al., 2008).

Drug Discovery and Biological Studies

While excluding direct references to drug use, dosage, and side effects, it's noteworthy that structural analogs of this compound have been investigated in the context of drug discovery. These investigations focus on the synthesis and evaluation of compounds containing pyrazole and pyridine rings for potential anticancer and anti-inflammatory activities. Such studies contribute to the broader search for novel therapeutic agents that can target specific biochemical pathways involved in disease processes (Rahmouni et al., 2016).

Synthesis of Heterocyclic Compounds

Research on the synthesis of heterocyclic compounds featuring pyrazole and pyridine units has yielded a variety of novel molecules. These efforts aim to expand the chemical space of heterocyclic compounds, which are of significant interest due to their diverse applications in pharmaceuticals, agrochemicals, and organic materials. The methodologies developed for these syntheses often involve innovative approaches such as green chemistry principles, highlighting the ongoing evolution of synthetic organic chemistry (AlMarzouq et al., 2016).

Mechanism of Action

The mechanism of action of “2,2-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide” is not available in the sources I searched .

Safety and Hazards

The safety and hazards associated with “2,2-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide” are not well-documented .

Future Directions

The future directions for research on “2,2-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide” are not clear from the sources I searched .

properties

IUPAC Name

2,2-dimethyl-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-15(2,3)14(20)17-8-9-19-11-13(10-18-19)12-4-6-16-7-5-12/h4-7,10-11H,8-9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHXELGXXINBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCN1C=C(C=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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